molecular formula C15H22N2O3 B13321800 tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Cat. No.: B13321800
M. Wt: 278.35 g/mol
InChI Key: VLYLRKQVFZUMJH-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through a hydroxyethylation reaction, often using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The naphthyridine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the naphthyridine ring can produce a dihydronaphthyridine derivative.

Scientific Research Applications

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthyridine ring can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate: This compound has a similar hydroxyethyl group and tert-butyl group but differs in the core structure.

    2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: This compound shares the tert-butyl group but has a different ring system.

Uniqueness

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10(18)12-8-11-6-5-7-17(13(11)9-16-12)14(19)20-15(2,3)4/h8-10,18H,5-7H2,1-4H3

InChI Key

VLYLRKQVFZUMJH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)O

Origin of Product

United States

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